6-Bromo-1-methyl-1H-benzo[D]imidazole
Overview
Description
6-Bromo-1-methyl-1H-benzo[D]imidazole is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzimidazole, featuring a bromine atom at the 6th position and a methyl group at the 1st position of the benzimidazole ring. This compound is typically a white or off-white crystalline powder and is known for its stability under normal conditions .
Mechanism of Action
Target of Action
6-Bromo-1-methyl-1H-benzo[D]imidazole is a unique chemical compound that has been found to interact with key kinases such as EGFR, HER2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, division, and death.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This interaction leads to changes in the signaling pathways regulated by these kinases, potentially altering cellular processes.
Biochemical Pathways
Inhibition of these kinases can disrupt these pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple kinases. One potential effect is the induction of cell cycle arrest and apoptosis in cancer cells, as suggested by the compound’s ability to inhibit key kinases involved in cell growth and division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. It is recommended to store the compound in a dark place, sealed, and at room temperature .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-methyl-1H-benzo[D]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it can interfere with cell cycle progression, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target protein, affecting its function. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound may undergo biotransformation, leading to the formation of active or inactive metabolites that contribute to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-1-methyl-1H-benzo[D]imidazole involves the reaction of a phenyl compound with a brominated substrate. Specifically, a phenyl compound can react with mercuric oxide and sodium chloride to form phenyl nitrite. This intermediate is then reduced to an aldehyde, which subsequently reacts with hydrobromic acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the benzimidazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation can produce benzimidazole-2-carboxylic acid .
Scientific Research Applications
6-Bromo-1-methyl-1H-benzo[D]imidazole has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
1-Methylbenzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1H-benzimidazole: Similar structure but without the methyl group, affecting its solubility and interaction with molecular targets.
2-Methylbenzimidazole: The methyl group is at a different position, leading to distinct chemical and biological properties.
Uniqueness: 6-Bromo-1-methyl-1H-benzo[D]imidazole is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
IUPAC Name |
6-bromo-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJAGXUNYFXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634809 | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-16-5 | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53484-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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